BENGHE Foundational & Exploratory

Check Availability & Pricing

spectroscopic data for Methyl 4-bromo-2-
chlorobenzoate (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: Methyl 4-bromo-2-chlorobenzoate

Cat. No.: B067309

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 4-bromo-2-
chlorobenzoate

Authored by: Dr. Gemini, Senior Application
Scientist

This technical guide provides a detailed analysis of the spectroscopic data for Methyl 4-
bromo-2-chlorobenzoate (CAS No: 185312-82-7), a halogenated aromatic ester of significant
interest in synthetic chemistry.[1][2][3] As experimental spectra for this specific compound are
not readily available in public databases, this guide will present a predictive analysis based on
established spectroscopic principles and data from structurally analogous compounds. This
approach offers researchers a robust framework for identifying and characterizing this
molecule.

The guide is structured to provide not only the spectral data but also the underlying scientific
reasoning for the interpretation, empowering researchers to apply these principles to their own
work.

Molecular Structure and Predicted Spectroscopic
Overview

Methyl 4-bromo-2-chlorobenzoate possesses a unique substitution pattern on the benzene
ring that gives rise to a distinct spectroscopic fingerprint. Understanding this structure is
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paramount to interpreting its NMR, IR, and MS data.
e Chemical Structure: CsHeBrClO2[1]
e Molecular Weight: 249.49 g/mol [1]
o Key Features:
o Atrisubstituted benzene ring.
o An electron-withdrawing ester group (-COOCHs3).
o Two halogen substituents (Bromo and Chloro) with distinct isotopic signatures.

The following sections will deconstruct the predicted spectroscopic data derived from these
structural features.

J = 8 Hz (ortho) J =2 Hz (meta)

Click to download full resolution via product page

Caption: Predicted *H-*H coupling relationships in the aromatic region.

3C NMR Spectroscopy Analysis

The 3C NMR spectrum is predicted to show eight distinct signals, corresponding to each
unique carbon atom in the molecule.

Predicted 33C NMR Data
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Chemical Shift (6) ppm Assignment Rationale

The carbonyl carbon of the

~ 165 Cc=0 o _
ester is highly deshielded.
The carbon atom directly
~134 C-Cl bonded to chlorine is
deshielded.
~133 C-H (C3) Aromatic CH carbon.
~132 C-H (Cb5) Aromatic CH carbon.
The carbon atom attached to
~131 C-COOCHs
the ester group.
~128 C-H (C6) Aromatic CH carbon.
The carbon atom bonded to
~ 125 C-Br bromine shows a moderate
shift.
The methyl carbon of the ester
~ 53 -OCHs

group.

Note: Predicted shifts are based on data from related structures like methyl 4-bromobenzoate
and 4-bromo-2-chlorobenzoic acid.[4][5]

Experimental Protocol for NMR Data Acquisition

o Sample Preparation: Dissolve approximately 10-20 mg of Methyl 4-bromo-2-
chlorobenzoate in ~0.7 mL of deuterated chloroform (CDClIs) containing 0.03%
tetramethylsilane (TMS) as an internal standard.

 Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
e 'H NMR Acquisition:
o Acquire the spectrum with a spectral width of approximately 12 ppm.

o Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
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o Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

e 13C NMR Acquisition:
o Acquire the spectrum with a spectral width of approximately 220 ppm.
o Use a proton-decoupled pulse sequence.

o Alonger relaxation delay (5-10 seconds) and a larger number of scans (e.g., 1024 or
more) are typically required due to the low natural abundance of 13C.

o Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, baseline correction, and referencing the spectra to the
TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a
molecule.

Predicted Key IR Absorptions

Wavenumber . . . .

(cm-?) Vibration Type Intensity Functional Group
~ 3100-3000 C-H Stretch Medium Aromatic C-H

~ 2960 C-H Stretch Medium Methyl (-OCHs)

~ 1730 C=0 Stretch Strong Ester Carbonyl

~ 1600, 1480 C=C Stretch Medium-Strong Aromatic Ring

~ 1250 C-O Stretch Strong Ester (Aryl-O)

~ 1100 C-O Stretch Strong Ester (O-CHs)

~ 750 C-CI Stretch Strong Aryl Chloride

~ 680 C-Br Stretch Strong Aryl Bromide
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Rationale: The strong absorption around 1730 cm~1 is highly characteristic of the ester
carbonyl group. The C-O stretches are also prominent. The positions of the C-Cl and C-Br
stretches are in the fingerprint region and provide strong evidence for their presence. This
predictive data is based on spectra from analogous compounds like 4-bromo-2-chlorobenzoic
acid and methyl 4-bromobenzoate. [6][7]

Experimental Protocol for IR Data Acquisition (ATR-
FTIR)

 Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by
wiping it with a solvent such as isopropanol.

o Background Scan: Perform a background scan to capture the spectrum of the ambient
environment, which will be subtracted from the sample spectrum.

o Sample Application: Place a small amount of the solid Methyl 4-bromo-2-chlorobenzoate
powder directly onto the ATR crystal.

o Data Acquisition: Apply pressure using the instrument's clamp to ensure good contact
between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32
scans in the range of 4000-400 cm~1.

¢ Cleaning: Clean the crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.

Predicted Mass Spectrum Analysis

e Molecular lon (M*): The most critical feature will be the molecular ion peak cluster. Due to
the presence of bromine (isotopes 7°Br and 8!Br in ~1:1 ratio) and chlorine (isotopes 3°Cl and
37Clin ~3:1 ratio), a characteristic pattern of peaks will be observed.

o M*: m/z 248 (12CstHs7°Br35Cl1602)
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o M+2: m/z 250 (Contributions from 81Br and 37Cl)

o M+4: m/z 252 (2Cs'He31Br3’Cl*02) The relative intensities of these peaks (approximately
3:4:1) provide definitive evidence for the presence of one bromine and one chlorine atom.

« Key Fragment lons:

o m/z 217/219/221 ([M-OCHs]*): Loss of the methoxy radical is a common fragmentation
pathway for methyl esters.

o m/z 189/191/193 ([IM-COOCHSs]*): Loss of the entire carbomethoxy group.

o m/z 110/112 ([CeHsCI]*): Further fragmentation leading to a chlorophenyl cation.

[M]*™
m/z 248, 250, 252

[M-OCHs]*
miz 217, 219, 221

[M-COOCHs]*
m/z 189, 191, 193

Click to download full resolution via product page

Caption: Predicted primary fragmentation pathways for Methyl 4-bromo-2-chlorobenzoate.

Experimental Protocol for MS Data Acquisition (GC-MS)

o Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile
solvent like dichloromethane or ethyl acetate.

e Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with
an Electron lonization (EI) source.

e GC Method:
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o Injector Temperature: 250°C.
o Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min.

o Carrier Gas: Helium.

e MS Method:
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Range: Scan from m/z 40 to 400.
o Source Temperature: 230°C.

o Data Analysis: Identify the peak corresponding to the compound in the total ion
chromatogram and analyze its mass spectrum, paying close attention to the molecular ion
cluster and major fragment ions.

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the integration of data from multiple
techniques. For Methyl 4-bromo-2-chlorobenzoate, the combination of NMR, IR, and MS
provides a self-validating system for structure confirmation:

IR confirms the presence of the ester functional group (C=0, C-0O).

o MS establishes the molecular weight and elemental composition (presence of Br and Cl)
through the isotopic pattern.

e 1H and 3C NMR provide the precise connectivity of the atoms, revealing the substitution
pattern on the aromatic ring and confirming the carbon-hydrogen framework.

Together, these techniques provide unambiguous evidence for the structure of Methyl 4-
bromo-2-chlorobenzoate, and the predicted data in this guide serves as a reliable reference
for researchers working with this compound.
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Supporting Information for scientific articles (Note: While the provided search result contains
spectroscopic data, it is for a variety of different benzoic acid derivatives, not the specific
target molecule. It serves as a general reference for typical experimental procedures).
The Royal Society of Chemistry - Supplementary Information (Note: This source provides
data for related benzoate esters, which helps in predicting chemical shifts and spectral fe
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b067309?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b067309?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

